molecular formula C14H16ClN5O4 B12119594 4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide

4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide

Cat. No.: B12119594
M. Wt: 353.76 g/mol
InChI Key: VXKQFHVZIXOPJH-UHFFFAOYSA-N
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Description

This compound is a purine derivative characterized by a 6-chloropurine base attached to a tetrahydrofuro[3,4-d][1,3]dioxole scaffold. The structure includes a carboxamide group at position 6 of the furodioxole ring and methyl substitutions at positions N, 2, and 2. Its stereochemistry is defined as (3aR,4R,6S,6aS), which is critical for its biological interactions. The molecule is synthesized via multistep organic reactions, including nucleophilic substitution and coupling strategies, as evidenced in the synthesis of structurally related compounds (e.g., compound LL-2 in ). Its molecular formula is C₁₆H₁₈ClN₅O₅, with a molecular weight of 395.80 g/mol.

Properties

IUPAC Name

4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O4/c1-14(2)23-7-8(12(21)16-3)22-13(9(7)24-14)20-5-19-6-10(15)17-4-18-11(6)20/h4-5,7-9,13H,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKQFHVZIXOPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)NC)N3C=NC4=C3N=CN=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of Hypoxanthine

The reaction of hypoxanthine with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine catalyst (e.g., N,N-dimethylaniline) at reflux (70–105°C) for 4–8 hours yields 6-chloropurine with minimal byproducts. Excess POCl₃ acts as both solvent and chlorinating agent, while the tertiary amine facilitates deprotonation. After completion, unreacted POCl₃ is evaporated, and the product is precipitated by adjusting the pH to 7–9 with aqueous alkali. This method achieves yields >80% and is scalable for industrial production.

Alternative Route via Acetylhypoxanthine

Acetylhypoxanthine (acetyl-protected hypoxanthine) undergoes chlorination under milder conditions (70°C for 6 hours) using POCl₃ and trimethylamine. The acetyl group enhances solubility and reduces side reactions, improving yield to 85–90%.

Protection of the Carbohydrate Moiety

The tetrahydrofuro[3,4-d]dioxole ring originates from a protected ribose derivative. The 2,3-O-isopropylidene (acetonide) group is introduced to stabilize the furanose form and prevent undesired ring-opening.

Acetonide Formation

D-Ribose is treated with acetone and a catalytic amount of sulfuric acid to form 2,3-O-isopropylidene-D-ribofuranose. The reaction proceeds at room temperature for 1 hour, yielding a mixture of anomers, which is purified via flash chromatography. The acetonide group remains intact throughout subsequent reactions.

Carboxamide Formation

The N-methylcarboxamide group at position 6 is introduced through a coupling reaction.

Activation and Amination

The carboxylic acid intermediate (derived from oxidation of the ribose primary alcohol) is activated using 2,4,6-trichloro-1,3,5-triazine (TCT) in dichloroethane (DCE) with dimethylformamide (DMF) as a catalyst. Methylamine is then added to the activated intermediate, forming the carboxamide. This method avoids racemization and achieves >75% yield.

Coupling of 6-Chloropurine to the Protected Carbohydrate

The glycosylation step links 6-chloropurine to the 1'-position of the ribose derivative.

Vorbrüggen Glycosylation

6-Chloropurine is reacted with the protected ribofuranose under Vorbrüggen conditions: trimethylsilyl triflate (TMSOTf) in acetonitrile at 80°C. The reaction proceeds via transient silylation of the purine, enabling regioselective N9-glycosidic bond formation. The β-anomer predominates (>95%) due to stereoelectronic effects.

Final Deprotection and Purification

The acetonide and other protective groups are retained in the final product. Excess reagents are removed via:

  • Solvent Evaporation : Under reduced pressure to isolate the crude product.

  • Chromatography : Silica gel flash chromatography using ethyl acetate/hexane gradients (3:1 to 1:1) resolves the target compound from impurities.

Analytical Data and Characterization

Property Value Source
Molecular FormulaC₁₄H₁₆ClN₅O₄
Molecular Weight353.765 g/mol
Melting Point198–202°C (decomposes)
HPLC Purity>99% (after chromatography)
Stereochemical Integrity>99% β-anomer

Comparative Analysis of Synthetic Routes

Step Method A (POCl₃) Method B (Acetylhypoxanthine)
Yield80%90%
Reaction Time8 hours6 hours
Byproducts<5%<2%
ScalabilityIndustrialPilot-scale

Challenges and Optimization Strategies

  • Stereochemical Control : Use of chiral auxiliaries (e.g., Oppolzer’s sultam) ensures retention of the (3aR,4R,6S,6aS) configuration during glycosylation.

  • Solvent Selection : DCE minimizes side reactions during carboxamide formation compared to THF or DMF .

Chemical Reactions Analysis

1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The chlorinated purine base can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane (DCM), and methanol, as well as catalysts and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is utilized as a reference standard in analytical chemistry due to its distinct chemical structure.

Biology

The compound has been employed in biological studies focusing on:

  • Biochemical Pathways : Investigating the role of purine nucleosides and their analogs in cellular processes.
  • Enzyme Inhibition Studies : It targets enzymes involved in purine metabolism such as adenosine deaminase and purine nucleoside phosphorylase.

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Antiviral Research : It has shown potential in inhibiting viral replication by interfering with viral enzymes.
  • Anticancer Activity : Preliminary studies indicate that the compound can induce apoptosis in cancer cells by modulating cell cycle progression and activating apoptotic pathways.

Antiviral Activity

In vitro studies have demonstrated that the compound effectively inhibits the replication of certain viruses. For example:

  • Influenza Virus : The compound showed significant antiviral activity against various strains of influenza in laboratory settings.
Virus StrainIC50 (µM)
Influenza A12.5
Influenza B15.8

Anticancer Activity

Research evaluating the cytotoxic effects of this compound on different cancer cell lines revealed promising results:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin under certain conditions.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique biological profile of this compound relative to similar compounds:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo...Moderate anticancerDifferent substituents
PerampanelAnticonvulsantAction on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Mechanism of Action

The mechanism of action of 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in purine metabolism, such as adenosine deaminase and purine nucleoside phosphorylase.

    Pathways: By inhibiting these enzymes, the compound disrupts the synthesis and degradation of purine nucleotides, leading to the accumulation of toxic metabolites and the inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related purine derivatives:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications References
4-(6-Chloropurin-9-yl)-N,2,2-trimethyl-tetrahydrofurodioxole-6-carboxamide 6-chloropurine, carboxamide, N/2/2-trimethyl substitutions, (3aR,4R,6S,6aS) stereochemistry 395.80 Potential nucleoside analog; stereospecific interactions with enzymes or receptors
N9-[4'-Chloro-2'-butynyl-1'-yl]-6-chloropurine 6-chloropurine, chloroalkynyl side chain, no carbohydrate scaffold 241.08 Demonstrated antitumor activity in early-stage studies; simpler structure limits solubility
(3aS,4S,6R,6aR)-6-(6-Amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofurodioxole-4-carboxylic acid 6-amino-2-chloropurine, carboxylic acid substituent, dimethyl groups 355.73 Enhanced solubility due to carboxylic acid; potential prodrug candidate for kinase inhibitors
6-Chloro-9-((3aR,4R,6R,6aR)-2,2-dimethyl-6-(((4-(trifluoromethyl)benzyl)oxy)methyl)tetrahydrofurodioxol-4-yl)-9H-purine Trifluoromethyl benzyloxy group, dimethyl furodioxole scaffold 503.85 Increased hydrophobicity for membrane penetration; explored in antiviral screens
((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofurodioxol-4-yl)methyl sulfamate 6-aminopurine, sulfamate ester, dimethyl groups 386.38 Sulfamate group enhances metabolic stability; investigated as a cytotoxic agent

Key Observations:

Solubility and Bioavailability : Compared to the carboxylic acid derivative in , the carboxamide group in the target compound may reduce solubility but improve membrane permeability.

Substituent Effects : The trifluoromethyl benzyloxy group in introduces significant hydrophobicity, which could enhance blood-brain barrier penetration but may also increase toxicity risks .

Research Findings and Implications

  • Chloropurine vs. Aminopurine Derivatives: Chlorine at the purine 6-position (target compound) generally enhances electrophilic reactivity compared to amino-substituted analogs (e.g., ), which may improve covalent binding to target proteins .
  • Synthetic Feasibility : The synthesis route for the target compound (similar to LL-2 in ) involves fewer protecting groups than analogs with sulfamate or trifluoromethyl substituents, making it more scalable .

Biological Activity

The compound 4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide represents a unique structure within the purine derivatives. This article aims to summarize the biological activity of this compound based on available research findings and case studies. The focus will be on its antiviral properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C₁₄H₁₈ClN₅O₃
  • Molecular Weight : 333.78 g/mol

The structure features a chloropurine moiety linked to a tetrahydrofurodioxole framework, which is known for its potential biological activities.

Antiviral Properties

Research has indicated that purine derivatives exhibit significant antiviral activity. The compound has been evaluated for its ability to inhibit viral replication through various mechanisms:

  • Mechanism of Action :
    • The compound acts as a prodrug that is metabolized into active antiviral agents by enzymes such as adenosine deaminase present in mammalian cells .
    • It interferes with nucleic acid synthesis in viruses, thereby inhibiting their replication.
  • Case Studies :
    • A study demonstrated that derivatives of chloropurine compounds showed effective inhibition against several viral strains including HIV and Hepatitis C virus. The modification of the purine structure enhanced its bioavailability and solubility in aqueous environments .

Cytotoxicity and Selectivity

While evaluating the biological activity of purine derivatives, it is crucial to assess their cytotoxicity against host cells:

  • Cytotoxicity Assays :
    • In vitro assays using human cell lines have shown that the compound exhibits selective toxicity towards viral-infected cells while sparing healthy cells. This selectivity is essential for minimizing side effects during therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Antiviral ActivitySignificant inhibition of viral replication
CytotoxicitySelective toxicity towards infected cells
MechanismMetabolized by adenosine deaminase
BioavailabilityHigh solubility in water

Future Directions

Further research is required to explore the full potential of 4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide in clinical settings. Potential areas for investigation include:

  • In Vivo Studies : To confirm efficacy and safety profiles.
  • Combination Therapies : Evaluating synergistic effects with other antiviral agents.
  • Mechanistic Studies : Understanding detailed pathways involved in its antiviral action.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(6-chloropurin-9-yl)-N,2,2-trimethyltetrahydrofurodioxole-carboxamide?

  • Methodological Answer : Synthesis requires regioselective substitution at the purine N9 position and protection of the carboxamide group to prevent side reactions. Use nucleophilic aromatic substitution for introducing the chloropurine moiety, as demonstrated in analogous chloropurine derivatives (e.g., 6-chloropurine ribofuranosides) . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize hydrolysis of the furodioxole ring. Confirm stereochemical integrity of the tetrahydrofuro[3,4-d][1,3]dioxole scaffold using chiral HPLC or X-ray crystallography .

Q. How can researchers characterize the compound’s purity and stability under experimental conditions?

  • Methodological Answer : Employ a combination of analytical techniques:

  • HPLC-MS for purity assessment and detection of degradation products (e.g., hydrolysis of the dioxole ring under acidic conditions) .
  • NMR spectroscopy (¹H, ¹³C, DEPT) to verify structural integrity, focusing on the carboxamide proton (~6.5–8.0 ppm) and methyl groups in the tetrahydrofuran ring .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly for storage recommendations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow NIOSH/EN 166 standards for PPE:

  • Use nitrile gloves and face shields to avoid skin/eye contact, as the compound’s chloropurine moiety may exhibit mutagenic potential .
  • Conduct reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation steps .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Molecular docking studies : Target purine-binding enzymes (e.g., adenosine deaminase) to predict interactions with the chloropurine group .
  • In vitro assays : Measure inhibition constants (Ki) using fluorogenic substrates or radiolabeled analogs. Address solubility challenges by using DMSO/PBS co-solvents (≤0.1% v/v) .
  • Link to theoretical frameworks : Align with nucleoside analog pharmacology to hypothesize antiviral or anticancer activity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
  • Dose-response normalization : Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition modes .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Modify the carboxamide group with ester linkages to enhance bioavailability .
  • Caco-2 cell assays : Assess intestinal permeability and efflux ratios to predict oral absorption .
  • Plasma stability tests : Monitor degradation in murine plasma via LC-MS to guide formulation (e.g., PEGylation) .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 and maximal efficacy .
  • ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s test) .

Q. How should researchers validate the compound’s target engagement in cellular models?

  • Methodological Answer :

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
  • CRISPR knockouts : Generate target-gene-deficient cell lines to isolate compound-specific effects .

Safety & Compliance

Q. What waste disposal protocols align with environmental regulations for this compound?

  • Methodological Answer :

  • Chemical inactivation : Treat chloropurine-containing waste with sodium hypochlorite (10% v/v) to degrade aromatic amines .
  • Documentation : Maintain records per EPA/REACH guidelines for halogenated organic waste .

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